4-ethyl-2-oxo-2H-chromen-7-yl benzoate
Description
4-ethyl-2-oxo-2H-chromen-7-yl benzoate is a chemical compound that belongs to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoate ester group attached to the coumarin core, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-12-10-17(19)22-16-11-14(8-9-15(12)16)21-18(20)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLNRXAHXDWIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl benzoate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with benzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group or the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted coumarin derivatives .
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant or antiviral agent.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase or topoisomerase, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
- 7-acetoxy-4-methyl-2H-chromen-2-one
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl benzoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Overview
4-Ethyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic compound belonging to the coumarin family, characterized by its unique benzoate ester group. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular structure of this compound can be represented as follows:
This compound features a coumarin core with an ethyl group at the 4-position and a benzoate moiety at the 7-position, which influences its solubility and stability in biological systems.
The biological activity of this compound is attributed to its interaction with various molecular targets:
1. Enzyme Inhibition:
- The compound can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of bacterial cell growth and proliferation.
2. Antioxidant Activity:
- It exhibits antioxidant properties that help neutralize free radicals, thereby reducing oxidative stress and inflammation within cells.
3. Antimicrobial Properties:
Anticancer Activity
Research indicates that coumarin derivatives, including this compound, may have significant anticancer potential. For instance, related compounds have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Coumarin derivative (related) | 0.47 | MCF-7 |
Anti-inflammatory Activity
In a study assessing anti-inflammatory properties, coumarin analogs demonstrated inhibition rates ranging from 65% to 74% in inflammatory models. The specific derivative containing the benzoate group showed enhanced activity compared to unsubstituted analogs .
| Compound | % Inhibition | Model |
|---|---|---|
| This compound | TBD | Paw edema model |
| Substituted analog (I-e) | 74% | Paw edema model |
Case Studies
- Anticancer Efficacy : A study conducted on various coumarin derivatives found that modifications at the 4-position significantly enhanced anticancer activity against MCF-7 cells. The study highlighted that compounds with specific substitutions exhibited lower IC50 values, suggesting increased potency .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of synthesized coumarins revealed that specific structural modifications led to improved inhibition of paw edema in animal models. The results indicated that 4-methyl derivatives showed superior activity compared to their unsubstituted counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
